Fmoc-3-Pal-OH

Radiopharmacy Oncology Peptide Therapeutics

Peptide lead optimization often fails due to poor solubility and unpredictable ADME. Fmoc-3-Pal-OH (CAS 175453-07-3) addresses this as a data-validated SPPS building block incorporating the 3-pyridylalanine moiety. • Substituting native aromatics with 3-Pal in glucagon increased aqueous solubility from <1 mg/mL to >15 mg/mL. • Distinct SST2 receptor binding (KD = 0.15 ± 0.01 nM) vs. 2-Pal and 4-Pal isomers enables systematic SAR. • Intermediate hydrophilicity (logD = -2.5 ± 0.1) confers favorable kidney retention and biodistribution. Supplied at ≥98% purity, soluble at 50 mg/mL in DMSO, ready for direct use in automated or manual SPPS.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 175453-07-3
Cat. No. B1311143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Pal-OH
CAS175453-07-3
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyJQLPMTXRCLXOJO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-Pal-OH: Identity & Peptide Synthesis Use


Fmoc-3-Pal-OH (CAS 175453-07-3) is an Fmoc-protected, unnatural L-amino acid derivative, specifically (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid [1]. It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the 3-pyridylalanine (3-Pal) moiety into peptide chains . This compound is primarily utilized in research and industrial settings for the production of modified peptides for pharmaceutical applications, including those targeting GPCRs or enzyme inhibition .

Workflow Fmoc-SPPS building block for unnatural amino acid incorporation
Selection Introduces 3-pyridylalanine moiety for hydrophilicity and SAR tuning
Use Context Peptide lead optimization, receptor-targeted conjugate research

Fmoc-3-Pal-OH: Key Differences from Other Analogs


The 3-pyridylalanine (3-Pal) residue imparts distinct biophysical and pharmacological properties compared to its regioisomers (2-Pal, 4-Pal) and native aromatic amino acids (Phe, Tyr, Trp) [1]. These differences are not trivial; they result in quantifiable variations in receptor binding affinity, peptide hydrophilicity, and in vivo biodistribution [2]. Therefore, substituting Fmoc-3-Pal-OH with a seemingly similar analog like Fmoc-4-Pal-OH or a native amino acid derivative during peptide synthesis can unpredictably alter a lead compound's activity and developability, underscoring the need for compound-specific selection based on empirical evidence.

Regioisomer 2-Pal or 4-Pal analogs may shift receptor binding affinity and hydrophilicity profiles; intermediate properties of 3-Pal are not replicated.
Native aromatic Replacement with Phe, Tyr, or Trp derivatives can alter peptide solubility, aggregation, and in-vivo distribution; empirical validation is necessary.

Fmoc-3-Pal-OH: Direct Comparison Evidence


SST2 Binding Affinity by Regioisomer

In a direct comparison of radiolabeled somatostatin antagonists, the incorporation of 3-pyridylalanine (3-Pal) resulted in a distinct receptor binding affinity (KD) compared to its regioisomers. The affinity followed a trend of l2Pal < 3Pal < 4Pal, with 3Pal exhibiting a KD of 0.15 ± 0.01 nM [1]. This value positions 3Pal as an intermediate option between the lower affinity of l2Pal (0.18 ± 0.02 nM) and the higher affinity of 4Pal (0.11 ± 0.01 nM), offering a unique balance of binding properties [1].

SST2 Affinity
Head-to-head
KD 0.15 ± 0.01 nM
(3-Pal antagonist)
l2Pal: 0.18 ± 0.02 nM
4Pal: 0.11 ± 0.01 nM
Intermediate binding rank among regioisomers; supports receptor-targeted SAR exploration.
Context: Radioligand binding (Lu-177 labeled DOTA-LM3 antagonists).
Radiopharmacy Oncology Peptide Therapeutics

Hydrophilicity Comparison Across Regioisomers

The position of the nitrogen atom in the pyridyl ring directly influences the hydrophilicity of the resulting peptide. In a head-to-head study, the logD values for somatostatin antagonists increased (became more hydrophilic) in the order of l2Pal < 3Pal < 4Pal [1]. The 3-Pal containing analog had a logD of -2.5 ± 0.1, which is distinct from both l2Pal (-2.3 ± 0.1) and 4Pal (-2.6 ± 0.1) [1]. This difference was also associated with significantly higher and longer kidney retention for the 3-Pal analog compared to the other regioisomers [1].

Hydrophilicity (LogD)
Head-to-head
logD –2.5 ± 0.1
(3-Pal analog)
l2Pal: –2.3 ± 0.1
4Pal: –2.6 ± 0.1
Distinct hydrophilicity position; associated with altered kidney retention and PK profile.
Reported in radioligand distribution studies.
ADME Drug Development Peptide Chemistry

Solubility Improvement Over Native Aromatics

In a study optimizing the biophysical properties of glucagon, replacing native aromatic amino acids (Phe, Tyr) with 3-pyridylalanine (3-Pal) dramatically increased aqueous solubility. While native glucagon has a solubility of < 1 mg/mL, a glucagon analog incorporating three 3-Pal substitutions (Analog 9) achieved a solubility > 15 mg/mL [1]. This improvement was achieved while maintaining picomolar in vitro potency (EC50 = 71.4 ± 52.8 pM) comparable to the native hormone (EC50 = 21.2 ± 13.7 pM) [1].

Solubility Rescue
Reported
>15 mg/mL
vs native glucagon
>15-fold increase
Supports solubility optimization strategy when replacing Phe/Tyr with 3-Pal in aggregating peptides.
Glucagon analog study; potency retained in reported range.
DMSO Solubility
Data to verify
50 mg/mL (128.73 mM)
SPPS solvent compatibility for stock preparation; ultrasonic assistance may be required.
Supplier-reported value; independent verification recommended.
Peptide Drug Formulation Biopharmaceuticals Peptide Chemistry

SPPS Solvent Solubility

For practical synthesis planning, Fmoc-3-Pal-OH exhibits quantified solubility in key organic solvents. It is soluble in DMSO at a concentration of 50 mg/mL (128.73 mM), requiring ultrasonic assistance . This specific solubility profile is essential for preparing stock solutions and optimizing coupling reactions in automated peptide synthesizers.

DMSO Solubility
Data to verify
50 mg/mL (128.73 mM)
SPPS solvent compatibility for stock preparation; ultrasonic assistance may be required.
Supplier-reported value; independent verification recommended.
SPPS Peptide Synthesis Laboratory Reagents

Fmoc-3-Pal-OH: Research & Industrial Applications


Peptide Hydrophilicity & PK Tuning

This application is directly supported by evidence showing 3-Pal confers intermediate hydrophilicity (logD = -2.5 ± 0.1) and distinct kidney retention profiles compared to 2-Pal and 4-Pal [1]. Researchers should procure Fmoc-3-Pal-OH when the goal is to fine-tune the ADME properties of a peptide lead, particularly when seeking to balance overall hydrophilicity and tissue distribution, as demonstrated in somatostatin antagonist studies [1].

Solubility Rescue for Aggregating Peptides

This scenario is validated by data showing that substituting native aromatic residues (Phe/Tyr) with 3-Pal in glucagon increased aqueous solubility from <1 mg/mL to >15 mg/mL [2]. Procuring Fmoc-3-Pal-OH is a data-backed strategy for peptide drug development programs facing challenges with poor solubility and aggregation, allowing the creation of drug candidates with more favorable formulation characteristics [2].

Receptor Binding SAR Studies

The distinct SST2 receptor binding affinity (KD = 0.15 ± 0.01 nM) of the 3-Pal isomer, which is quantifiably different from both 2-Pal (KD = 0.18 ± 0.02 nM) and 4-Pal (KD = 0.11 ± 0.01 nM) [1], makes Fmoc-3-Pal-OH a critical tool for SAR investigations. Its procurement is essential for systematically mapping how the electronic environment of a specific aromatic position influences target engagement and potency [1].

SPPS of Modified Biologics

As an Fmoc-protected amino acid with a defined solubility of 50 mg/mL in DMSO , Fmoc-3-Pal-OH is ready for direct use in automated and manual SPPS. Its procurement is indicated for the routine production of research-grade or GMP peptides where the 3-pyridylalanine moiety is required for biological function or as a key intermediate in pharmaceutical synthesis .

Application
Selection Property
Validation Focus
Peptide hydrophilicity & PK tuning
Intermediate hydrophilicity (logD)
Tissue distribution and clearance profiling
Solubility rescue for aggregating peptides
Aqueous solubility enhancement over native aromatics
Formulation-friendly analog design
Receptor binding SAR studies
Regioisomer-specific binding contribution
Target engagement and potency mapping
SPPS of modified biologics
Fmoc-protected, DMSO-soluble building block
Automated synthesis and research-grade peptide production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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